molecular formula C12H8N2 B14647004 Pyrido[4,3-g]isoquinoline CAS No. 51521-30-3

Pyrido[4,3-g]isoquinoline

Cat. No.: B14647004
CAS No.: 51521-30-3
M. Wt: 180.20 g/mol
InChI Key: KNYFJKORPUITSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-g]isoquinoline is a fused heterocyclic compound consisting of a pyridine ring fused to an isoquinoline moiety at positions 4 and 3, respectively. Synthesis methods often involve cyclization reactions or multicomponent strategies. For example, regioisomeric mixtures of pyrido[4,3-g]quinoline-5,10-dione derivatives are synthesized via acid hydrolysis, yielding products with varying ratios (20–45% yields) . These compounds exhibit notable cytotoxicity against MT-4 leukemia cells at submicromolar concentrations, highlighting their therapeutic relevance .

Properties

CAS No.

51521-30-3

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

pyrido[4,3-g]isoquinoline

InChI

InChI=1S/C12H8N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h1-8H

InChI Key

KNYFJKORPUITSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC3=C(C=CN=C3)C=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-g]isoquinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Sonogashira coupling reaction is often employed, where a but-1-yne derivative reacts with isoindoline-1,3-dione in the presence of palladium chloride (PdCl2(PPh3)2), copper iodide (CuI), and triethylamine (Et3N) in dimethylformamide (DMF) to form the desired compound .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Pyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site or allosteric site of kinases, thereby modulating their activity. This inhibition can affect various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Core Ring Systems and Substituent Effects

Pyrido[4,3-g]isoquinoline is distinguished from analogs by its fused pyridine-isoquinoline core. Key comparisons include:

Compound Core Structure Substituents/Modifications Key Distinguishing Features Reference
Pyrido[3,2-g]quinoline Pyridine fused at positions 3,2 Variable alkyl/aryl groups Nitrogen position alters π-electron density
Pyrido[4,3-d]pyrimidine Pyridine fused with pyrimidine Chloro, benzyl groups Electron-deficient pyridazine scaffold
Pyrrolo[2,1-a]isoquinoline Pyrrole fused with isoquinoline Phenyl, pyridinyl substituents Enhanced binding to kinases and DNA targets
Ellipticine analogs Pyrido-pyrrolo-isoquinoline Methyl, aminoalkyl side chains Intercalation with DNA; antitumor activity

Structural Insights :

  • Regioisomerism: Pyrido[4,3-g]quinoline derivatives exhibit distinct NMR shifts (e.g., 4-H proton downfield by 0.11–0.25 ppm compared to pyrido[3,4-g] analogs), enabling structural differentiation .
  • Electron Deficiency: Pyrido[3,4-d]pyridazine, an electron-deficient azadiene, undergoes inverse electron-demand Diels-Alder reactions, unlike this compound .

Key Observations :

  • Green Chemistry: Pyrido[2,1-a]isoquinolines are synthesized via Fe3O4 nanoparticle-catalyzed reactions in water, achieving >90% yields under ultrasonic conditions .
  • Regioselectivity Challenges: Pyrido[4,3-g]quinoline synthesis often results in regioisomeric mixtures (e.g., 2a/3a), complicating purification .

Antitumor and Cytotoxic Activity

Compound Biological Activity IC50/ILS (%) Mechanism Reference
Pyrido[4,3-g]quinoline MT-4 cell cytotoxicity <1 µM DNA intercalation, topoisomerase inhibition
6,11-Dimethyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline L1210 leukemia inhibition 40% ILS (prolonged survival) DNA binding, alkylation
Pyrido[2,1-a]isoquinoline Antioxidant activity (DPPH scavenging) 6a: 85% (vs. BHT: 70%) Radical trapping, Fe³⁺ reduction

Activity Trends :

  • Antitumor Potency: Pyrido[4,3-g]quinoline derivatives outperform carbon-based analogs (e.g., dihydrothieno[2,3-g]quinolines) by 4-fold in MT-4 cytotoxicity assays .
  • Antioxidant Superiority: Pyrido[2,1-a]isoquinoline 6a exhibits higher DPPH scavenging activity (85%) than synthetic antioxidants like BHT .

Antimicrobial and Kinase Inhibition

  • Pyrrolo[2,1-a]isoquinolines: Derivatives with phenyl-pyridinyl substituents (e.g., 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline) inhibit Gram-positive bacteria (MIC: 8–16 µg/mL) and kinases like EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.